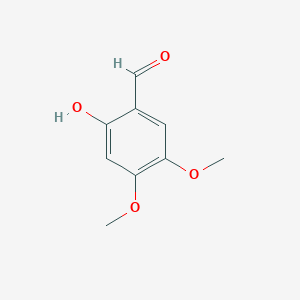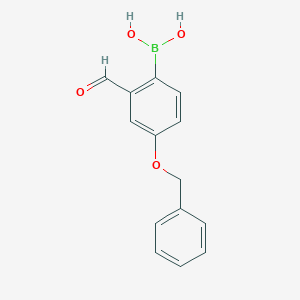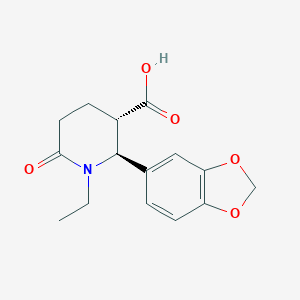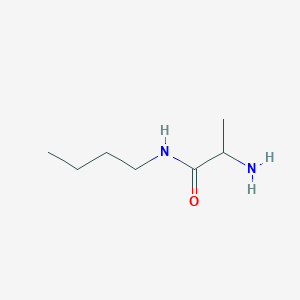
2-Hydroxy-4,5-dimethoxybenzaldehyde
Übersicht
Beschreibung
2-Hydroxy-4,5-dimethoxybenzaldehyde is a derivative of p-hydroxybenzaldehyde . It is a natural product found in Ligularia veitchiana .
Synthesis Analysis
The synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde has been reported by the Vielsmeyer-Haack reaction . The product formation was confirmed by 1H NMR .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4,5-dimethoxybenzaldehyde is C9H10O4 . The structure of this compound has been investigated .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
2-Hydroxy-4,5-dimethoxybenzaldehyde has been found to have potent antifungal activity . It disrupts the cellular antioxidation systems of fungi, effectively inhibiting their growth . This compound can serve as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy .
Targeting Mitochondrial Respiratory Chain (MRC)
This compound has been used in studies to identify the most effective antifungal target in the mitochondrial respiratory chain (MRC) . It helps in understanding the effectiveness of structural analogs of benzaldehyde .
Bactericidal Activity
Although not directly related to 2-Hydroxy-4,5-dimethoxybenzaldehyde, its structural analog, 2,6-Dimethoxy-4-hydroxybenzaldehyde, has been used to investigate the bactericidal activity of benzaldehydes against various bacteria such as Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica . It’s plausible that 2-Hydroxy-4,5-dimethoxybenzaldehyde might exhibit similar properties.
Hair Dye Component
Again, a structural analog, 2,4-Dimethoxybenzaldehyde, is used as a component of hair dyes . Given the structural similarity, 2-Hydroxy-4,5-dimethoxybenzaldehyde could potentially be used in similar applications.
Wirkmechanismus
Target of Action
The primary targets of 2-Hydroxy-4,5-dimethoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
2-Hydroxy-4,5-dimethoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the compound’s redox-active properties . The compound destabilizes cellular redox homeostasis, leading to an increase in oxidative stress within the cell .
Biochemical Pathways
The disruption of cellular antioxidation systems affects various biochemical pathways. The increase in oxidative stress can lead to damage to cellular components, including proteins, lipids, and DNA . This damage can inhibit the normal functioning of these components, affecting various cellular processes and leading to cell death .
Pharmacokinetics
The compound’s physical properties, such as its melting point of 105 °c and boiling point of 3158±370 °C , suggest that it may have good bioavailability.
Result of Action
The result of the action of 2-Hydroxy-4,5-dimethoxybenzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and increasing oxidative stress, the compound can effectively inhibit the growth of various fungi, including strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-4,5-dimethoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the compound’s antifungal activity may be affected by the specific environmental conditions within the fungal cell, such as the redox state .
Eigenschaften
IUPAC Name |
2-hydroxy-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKGRPKDQDFXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450826 | |
| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4,5-dimethoxybenzaldehyde | |
CAS RN |
14382-91-3 | |
| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 2-Hydroxy-4,5-dimethoxybenzaldehyde chosen as a starting material for the synthesis of chromenone-crown ethers?
A1: The research aimed to synthesize novel chromenone-crown ethers and investigate their fluorescence properties, particularly their potential as chemosensors for metal ions. 2-Hydroxy-4,5-dimethoxybenzaldehyde serves as a crucial building block for the chromenone core structure. [] This compound, when reacted with 3,4-dihydroxyphenylacetic acid under specific conditions, yields a key intermediate, 6,7-dimethoxy-3-(3′,4′-dihydroxyphenyl)chromenone. This intermediate possesses the necessary dihydroxyphenyl group for further cyclization with poly(ethylene glycol) ditosylates, ultimately forming the desired chromenone-crown ethers. The choice of 2-Hydroxy-4,5-dimethoxybenzaldehyde likely stems from its suitability for this multi-step synthesis and its potential influence on the final compounds' fluorescence properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)


![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)



![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)